molecular formula C19H26N4O3 B5645667 9-(3-pyridazinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-(3-pyridazinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5645667
M. Wt: 358.4 g/mol
InChI Key: PGFVDERRSQDXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which are structurally related to the compound , can be efficiently achieved through intramolecular spirocyclization of substituted pyridines. This process involves the in situ activation of the pyridine ring, followed by the intramolecular addition of an attached β-dicarbonyl nucleophile in the presence of a catalyst like Ti(OiPr)4 (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, including the compound , features a spiro arrangement that integrates a diazabicyclic system. The structure of such compounds has been elucidated using methods like single-crystal X-ray diffraction, providing detailed insights into their conformation and stereochemistry (Zhu, 2011).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions due to the presence of functional groups that offer multiple sites for reactivity. For example, these compounds can participate in Michael addition reactions, showcasing their versatility in synthetic chemistry (Yang et al., 2008).

properties

IUPAC Name

2-(oxolan-2-ylmethyl)-9-(pyridazine-3-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c24-17-5-6-19(14-23(17)13-15-3-2-12-26-15)7-10-22(11-8-19)18(25)16-4-1-9-20-21-16/h1,4,9,15H,2-3,5-8,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFVDERRSQDXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC3(CCC2=O)CCN(CC3)C(=O)C4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-Pyridazinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

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